synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS 175136-19-3), a cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Cinnamic acids and their analogues are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document details a robust and reproducible two-step synthetic pathway, commencing with a Williamson ether synthesis to form the key intermediate, 4-[(4-fluorobenzyl)oxy]benzaldehyde, followed by a Knoevenagel condensation to construct the acrylic acid moiety. The narrative emphasizes the causal relationships behind procedural choices, offering field-proven insights into reaction mechanisms, optimization, and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction and Strategic Overview
Significance of the Target Compound
3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid belongs to the class of cinnamic acid derivatives, which are pivotal structural motifs in the design of novel therapeutic agents. The incorporation of a fluorobenzyl ether provides unique physicochemical properties, potentially enhancing metabolic stability, binding affinity, and bioavailability.[4] The acrylic acid functional group is a versatile handle for further chemical modification, making the title compound a valuable intermediate for creating diverse chemical libraries. Research into related structures has shown promise in areas such as metabolic diseases and oncology, highlighting the therapeutic potential of this molecular scaffold.[5][6][7]
Synthetic Strategy
The synthesis is logically approached in two primary stages, designed for efficiency, high yield, and ease of purification. This strategy leverages two of the most fundamental and reliable reactions in organic chemistry.
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Step I: Williamson Ether Synthesis. This step establishes the core ether linkage. It involves the SN2 reaction between the phenoxide ion of 4-hydroxybenzaldehyde and an electrophilic 4-fluorobenzyl halide. This reaction is renowned for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[8][9]
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Step II: Knoevenagel Condensation. The aldehyde intermediate from Step I is then reacted with an active methylene compound, malonic acid, to form the α,β-unsaturated carboxylic acid. This reaction, specifically the Doebner modification which utilizes pyridine and a catalytic amount of piperidine, is the method of choice for synthesizing cinnamic acids from aromatic aldehydes, as it facilitates both condensation and in-situ decarboxylation.[10][11]
The complete synthetic workflow is depicted below.
Detailed Synthesis Protocols
Step 1: Synthesis of 4-[(4-fluorobenzyl)oxy]benzaldehyde
This stage is a classic Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is a mild, inexpensive base, strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the nucleophilic phenoxide, but not so strong as to cause side reactions.[12] Acetone is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation while leaving the phenoxide anion relatively free to attack the electrophilic carbon of 4-fluorobenzyl bromide.[3][13]
Experimental Protocol:
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Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (11.3 g, 81.9 mmol, 2.0 eq.).
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Solvent Addition: Add 100 mL of acetone to the flask.
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Reagent Addition: Add 4-fluorobenzyl bromide (8.55 g, 45.0 mmol, 1.1 eq.) to the stirring suspension.
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Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide salts and wash the solid cake with a small amount of acetone.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid is typically of high purity, but can be further purified by recrystallization from an ethanol/water mixture to afford 4-[(4-fluorobenzyl)oxy]benzaldehyde as a white crystalline solid.
Step 2: Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
The second stage employs the Knoevenagel condensation, a cornerstone C-C bond-forming reaction.[1] The aldehyde intermediate is reacted with malonic acid, which serves as the active methylene compound.[14] The reaction is catalyzed by piperidine, a weak base that facilitates the deprotonation of malonic acid to form a nucleophilic enolate.[14] Pyridine serves as both the solvent and a co-catalyst. This specific set of conditions, known as the Doebner modification, is highly effective because heating the intermediate condensation product in pyridine promotes decarboxylation, directly yielding the desired α,β-unsaturated acid.[3][10]
Experimental Protocol:
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Setup: In a 250 mL round-bottomed flask, dissolve the 4-[(4-fluorobenzyl)oxy]benzaldehyde intermediate (e.g., 8.0 g, 34.7 mmol, 1.0 eq.) and malonic acid (5.4 g, 52.1 mmol, 1.5 eq.) in 50 mL of pyridine.
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Catalyst Addition: Add piperidine (0.5 mL, ~5.1 mmol, 0.15 eq.) to the solution.
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Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. CO₂ evolution will be observed as the reaction proceeds. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath. Carefully and slowly pour the cooled mixture into a beaker containing 150 mL of cold 2M hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.
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Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining pyridine hydrochloride, and then dried.
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Purification: The crude product can be purified by recrystallization from ethanol or an acetic acid/water mixture to yield 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid as a pure white or off-white solid.
Data Presentation and Characterization
Reagent and Product Summary
The following table summarizes the key properties of the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting Material (Step 1) | 123-08-0 |
| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | Reagent (Step 1) | 459-46-1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Step 1) | 584-08-7 |
| 4-[(4-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₁FO₂ | 230.24 | Intermediate | 40551-57-1 |
| Malonic Acid | C₃H₄O₄ | 104.06 | Reagent (Step 2) | 141-82-2 |
| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst (Step 2) | 110-86-1 |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst (Step 2) | 110-89-4 |
| 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid | C₁₆H₁₃FO₃ | 272.27[15] | Final Product | 175136-19-3 |
Expected Characterization Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
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¹H NMR: The spectrum should confirm the presence of all protons. Key signals include the vinyl protons of the acrylic acid moiety, which typically appear as two doublets with a large coupling constant (~16 Hz) indicative of a trans configuration.[3][13] Aromatic protons and the benzylic methylene singlet (~5.1 ppm) should also be clearly visible.
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¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~168 ppm), the carbons of the double bond, and the aromatic and benzylic carbons.[3]
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FT-IR: The infrared spectrum should display a broad O-H stretch for the carboxylic acid, a sharp C=O stretch (~1680 cm⁻¹), C=C stretching from the alkene and aromatic rings, and a C-O-C stretch for the ether linkage.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 272.27.
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Melting Point: A sharp melting point is indicative of high purity. The literature value for the related (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid is 228–230 °C, suggesting the fluoro-analogue will also have a high melting point.[3]
Safety and Handling
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All procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
-
4-Fluorobenzyl bromide is a lachrymator and irritant. Handle with care.
-
Pyridine has a strong, unpleasant odor and is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Use caution when preparing and handling acidic solutions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide outlines a validated and efficient two-step synthesis for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. By employing the robust Williamson ether synthesis followed by the reliable Knoevenagel condensation, researchers can access this valuable compound in high yield and purity. The detailed protocols and mechanistic explanations provided herein are designed to empower scientists in drug discovery and chemical synthesis to confidently reproduce and adapt these methods for their specific research needs.
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